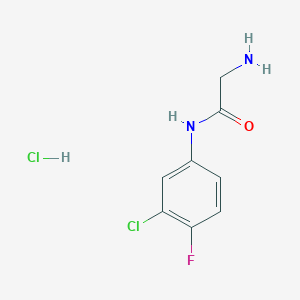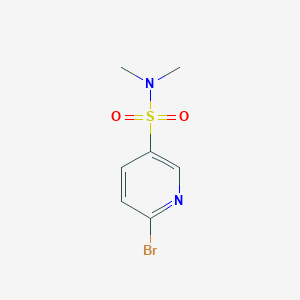
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Descripción general
Descripción
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide, otherwise known as 4-methoxy-2-cyano-N-methylphenylpropionamide, is a synthetic compound that can be used in a variety of scientific applications. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound is unique in its ability to act as a catalyst for a wide range of chemical reactions, making it an important tool in the laboratory.
Aplicaciones Científicas De Investigación
4-methoxy-2-cyano-N-methylphenylpropionamide has a wide range of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the synthesis of a variety of pharmaceuticals, such as the anti-cancer drug, 5-fluorouracil. It has also been used as a catalyst for the synthesis of a variety of natural products, such as the anti-inflammatory drug, ibuprofen. In addition, it has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-cyano-N-methylphenylpropionamide is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of a variety of chemical bonds. Specifically, it is believed that the compound acts as a Lewis acid, which is able to form a covalent bond with an electron-rich species, such as a carbon-carbon double bond. This bond formation is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-cyano-N-methylphenylpropionamide are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects. For example, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that the compound may have a number of other beneficial effects, such as being an antioxidant and having anti-aging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-2-cyano-N-methylphenylpropionamide in laboratory experiments include its high reactivity and its ability to catalyze a wide range of chemical reactions. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are also a number of potential limitations to using this compound in laboratory experiments. For example, the compound is highly toxic and should be handled with care. Additionally, the compound is not very stable and can easily decompose when exposed to heat or light.
Direcciones Futuras
There are a number of potential future directions for the use of 4-methoxy-2-cyano-N-methylphenylpropionamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the pharmaceutical industry. Additionally, further research could be conducted to explore the potential of this compound as a catalyst for a variety of chemical reactions. Finally, further research could be conducted to explore the potential of this compound as an antioxidant and an anti-aging agent.
Propiedades
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-3-4-6-17(13)20-18(21)15(12-19)11-14-7-9-16(22-2)10-8-14/h3-10,15H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJQYYIDRSSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)

![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)



![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B3033839.png)
![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)


